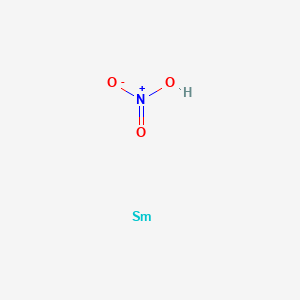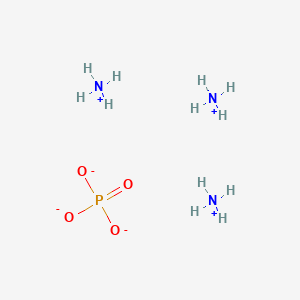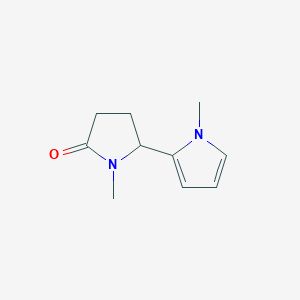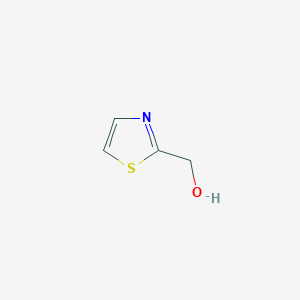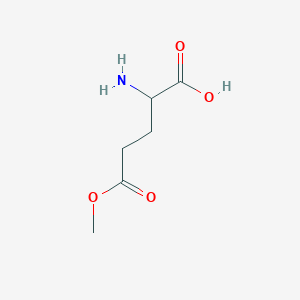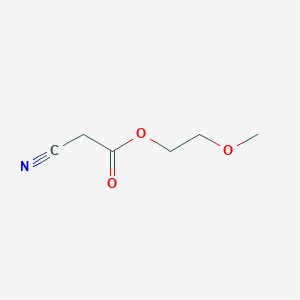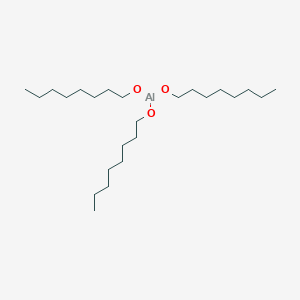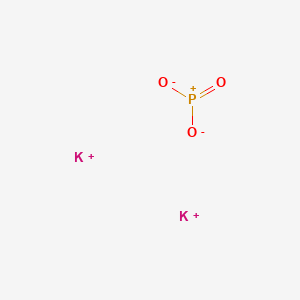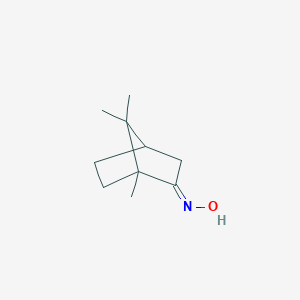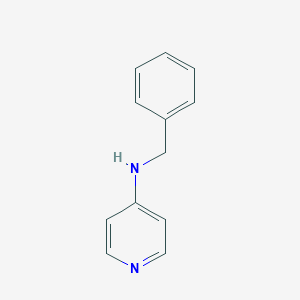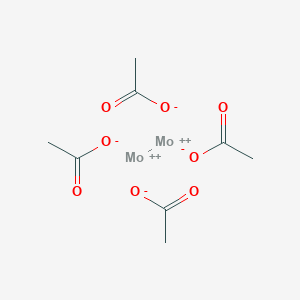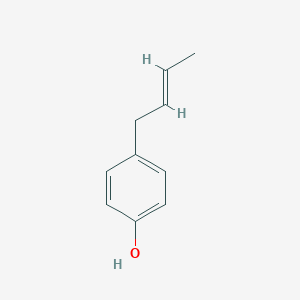![molecular formula C4H4Na2O6 B083216 [R-(R*,R*)]-tartaricacid,sodiumsalt CAS No. 14475-11-7](/img/structure/B83216.png)
[R-(R*,R*)]-tartaricacid,sodiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[R-(R*,R*)]-tartaric acid, sodium salt, also known as sodium tartrate, is a chemical compound with the molecular formula C4H4Na2O6. It is a white crystalline powder that is soluble in water and commonly used in various industrial and scientific applications. Sodium tartrate is an important chiral building block that is widely used as a resolving agent in organic synthesis, as well as a food additive and a laboratory reagent.
Wirkmechanismus
The mechanism of action of [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate is based on its ability to form complexes with chiral compounds. The [R-(R*,R*)]-tartaricacid,sodiumsalt ion in the [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate molecule interacts with the chiral center of the target molecule, forming a stable complex. The resulting complex can then be separated from the other enantiomer using various separation techniques.
Biochemische Und Physiologische Effekte
Sodium tartrate has no known biochemical or physiological effects on living organisms. It is generally regarded as safe and is commonly used as a food additive.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium tartrate is a highly effective resolving agent that is widely used in laboratory experiments. Its main advantages include its high solubility in water, its ability to form stable complexes with chiral compounds, and its low toxicity. However, [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate has some limitations, including its relatively low resolution power and its sensitivity to pH changes.
Zukünftige Richtungen
There are many potential future directions for research on [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate. One area of interest is the development of new and more effective resolving agents for chiral compounds. Another area of interest is the application of [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate in the separation and purification of other types of molecules, such as proteins and nucleic acids. Additionally, the use of [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate in the development of new drugs and pharmaceuticals is an area of active research.
Synthesemethoden
Sodium tartrate can be synthesized through the reaction of tartaric acid with [R-(R*,R*)]-tartaricacid,sodiumsalt hydroxide. The reaction produces a white crystalline powder that is highly soluble in water. The synthesis of [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate is a relatively simple process that can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Sodium tartrate is widely used in scientific research as a resolving agent for chiral compounds. It is commonly used in the separation and purification of enantiomers, which are mirror-image molecules that have the same chemical formula but different spatial arrangements. Sodium tartrate is also used as a buffer in various biochemical and physiological experiments.
Eigenschaften
CAS-Nummer |
14475-11-7 |
|---|---|
Produktname |
[R-(R*,R*)]-tartaricacid,sodiumsalt |
Molekularformel |
C4H4Na2O6 |
Molekulargewicht |
172.07 g/mol |
IUPAC-Name |
sodium;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-2 |
InChI-Schlüssel |
NKAAEMMYHLFEFN-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+] |
Kanonische SMILES |
[H+].C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+] |
Andere CAS-Nummern |
14475-11-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



